molecular formula C8H6BrNS B6160740 6-bromo-4-methyl-1,3-benzothiazole CAS No. 1807164-46-0

6-bromo-4-methyl-1,3-benzothiazole

Cat. No.: B6160740
CAS No.: 1807164-46-0
M. Wt: 228.11 g/mol
InChI Key: MOVZWCBOOWQDSZ-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1,3-benzothiazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H6BrNS .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a thiazole ring. The molecular formula is C8H6BrNS, with an average mass of 228.109 Da and a monoisotopic mass of 226.940430 Da .


Chemical Reactions Analysis

Benzothiazoles, including this compound, have been synthesized through various chemical reactions. These include condensation of 2-aminothiophenol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Scientific Research Applications

6-bromo-4-methyl-1,3-benzothiazole has been extensively studied in the fields of medicinal and pharmaceutical chemistry. It has been used as a reagent in the synthesis of a variety of heterocyclic compounds, including drugs and pesticides. It has also been used in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2) and other enzymes. In addition, this compound has been used in the synthesis of a variety of metal complexes, such as copper, iron, and zinc.

Mechanism of Action

Target of Action

6-Bromo-4-methyl-1,3-benzothiazole is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their target enzyme, dpre1, inhibiting its function . This interaction disrupts the cell wall biosynthesis of the bacteria, leading to its death .

Biochemical Pathways

The inhibition of DprE1 affects the biochemical pathway responsible for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to a weakened cell wall, making the bacteria more susceptible to external threats and ultimately leading to cell death .

Pharmacokinetics

Factors such as its solubility, stability, and permeability would influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The result of the action of this compound is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This makes it a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the bacteria

Advantages and Limitations for Lab Experiments

The main advantage of 6-bromo-4-methyl-1,3-benzothiazole in laboratory experiments is its high reactivity and ease of use. It is a highly reactive compound that can be used in a variety of synthetic organic chemistry reactions. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, this compound is also known to be highly toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 6-bromo-4-methyl-1,3-benzothiazole research. It could be used in the synthesis of a variety of biologically active compounds, including drugs and pesticides. In addition, it could be used in the synthesis of metal complexes, such as copper, iron, and zinc. Furthermore, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential to inhibit the enzyme cyclooxygenase-2 (COX-2) and the enzyme 5-lipoxygenase (5-LOX). Finally, further research could be conducted to investigate the use of this compound in the synthesis of heterocyclic compounds.

Synthesis Methods

6-bromo-4-methyl-1,3-benzothiazole is synthesized by the reaction of 4-methyl-1,3-benzothiazole with bromine in an aqueous medium. The reaction is carried out at a temperature of 80-90°C for 1-2 hours in the presence of an acid catalyst. The yield of the reaction is typically around 80%. The product can be purified by recrystallization from aqueous ethanol.

Safety and Hazards

6-Bromo-1,3-benzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

6-bromo-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-2-6(9)3-7-8(5)10-4-11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVZWCBOOWQDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807164-46-0
Record name 6-bromo-4-methyl-1,3-benzothiazole
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